(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c25-17(5-2-13-1-3-14-15(9-13)28-12-27-14)20-7-8-23-18(26)6-4-16(22-23)24-11-19-10-21-24/h1-6,9-11H,7-8,12H2,(H,20,25)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOLTXMFUXHOG-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, alongside a triazole and pyridazine component that may contribute to its pharmacological properties.
Antidiabetic Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antidiabetic properties. For instance, a related compound demonstrated potent inhibition of α-amylase with an IC50 value of 0.68 µM. This suggests that the target compound may also possess similar inhibitory effects on carbohydrate metabolism enzymes, which could be beneficial in managing diabetes .
Cytotoxicity and Cancer Cell Lines
Cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of benzodioxole exhibited significant activity against several types of cancer cells. The compound's ability to induce cytotoxicity was evaluated using MTS assays, with findings showing effective inhibition across multiple cancer cell lines (IC50 values ranging from 26 to 65 µM) while maintaining low toxicity against normal cell lines (IC50 > 150 µM) .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the triazole ring may enhance its interaction with specific biological targets such as kinases involved in cell signaling pathways.
Interaction with Glycogen Synthase Kinase-3 (GSK-3)
In silico studies suggest that related compounds may inhibit GSK-3 isoforms, which are implicated in various diseases including cancer and diabetes. These compounds displayed selectivity for GSK-3α with IC50 values around 2 µM, indicating a potential pathway through which the target compound could exert therapeutic effects .
In Vivo Studies
In vivo experiments using streptozotocin-induced diabetic mice have demonstrated promising results regarding the antidiabetic effects of similar compounds. These studies typically assess blood glucose levels and overall metabolic health following treatment with the compounds .
Structural Activity Relationship (SAR)
Research into the structural activity relationship of benzodioxole derivatives has revealed that modifications to the chemical structure can significantly influence biological activity. For instance, variations in substituents on the benzodioxole ring or alterations in the triazole component have been shown to enhance or diminish activity against specific targets .
Table 1: Biological Activity Summary of Related Compounds
| Compound | Target | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | α-Amylase | 0.68 | Antidiabetic |
| Compound B | Cancer Cell Line X | 26 | Cytotoxic |
| Compound C | GSK-3α | 2 | Kinase Inhibition |
Scientific Research Applications
In one study, researchers employed a coupling reaction between appropriate precursors to synthesize compounds with similar structural features. The reaction conditions were optimized to achieve high yields while minimizing side products .
Antimicrobial Properties
Research indicates that compounds containing both triazole and dioxole moieties exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess potent activity against various bacterial strains and fungi . The specific compound may also exhibit similar properties due to its structural components.
Anticancer Activity
There is growing evidence supporting the anticancer potential of compounds featuring dioxole and triazole structures. They may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. Further studies are needed to elucidate the exact mechanisms through which (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide exerts its effects.
Table 2: Reported Biological Activities
Mechanistic Insights
Studies involving molecular modeling have suggested that the interaction between this compound and biological targets can be explained through various binding modes. These insights are crucial for understanding how modifications to the chemical structure might enhance or diminish biological activity.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for improved yield and purity?
- Methodology : Optimize reaction parameters systematically:
- Temperature : Maintain precise control (e.g., 60–80°C for condensation steps) to avoid side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics .
- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95%) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : Assign peaks for acrylamide protons (δ 6.5–7.5 ppm for vinyl protons) and triazole/pyridazine rings .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z ~450–470 range) .
- HPLC : Monitor purity using reverse-phase C18 columns and UV detection at 254 nm .
- FT-IR : Identify carbonyl stretches (1650–1700 cm⁻¹) and aromatic C-H bends .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility : Pre-dissolve in DMSO (10–50 mM stock solutions) and dilute in aqueous buffers containing ≤1% DMSO to avoid precipitation .
- Stability :
- Store at –20°C in amber vials to prevent photodegradation .
- Conduct stability assays under physiological conditions (pH 7.4, 37°C) to assess degradation over 24–72 hours .
Q. What initial biological assays are recommended for screening activity?
- Assays :
- Enzyme Inhibition : Use fluorescence-based assays targeting kinases or hydrolases (IC₅₀ determination) .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .
Advanced Research Questions
Q. How can the mechanism of action be elucidated for this compound?
- Approach :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD values) .
- X-ray Crystallography : Resolve co-crystal structures with biological targets to identify key interactions (e.g., hydrogen bonds with triazole groups) .
- siRNA Knockdown : Validate target specificity by silencing suspected pathways and observing activity loss .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., pyridazine ring stacking with hydrophobic pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data to design analogs .
Q. How should contradictory data in biological activity be resolved?
- Validation Steps :
- Dose-Response Curves : Repeat assays across multiple concentrations to confirm EC₅₀ trends .
- Orthogonal Assays : Cross-validate using SPR (binding affinity) and cellular assays (functional readouts) .
- Batch Reproducibility : Synthesize new batches to rule out purity/degredation issues .
Q. What strategies are effective for designing and testing analogs in SAR studies?
- Design Principles :
- Core Modifications : Replace benzo[d][1,3]dioxole with bioisosteres (e.g., benzofuran) to assess π-π stacking effects .
- Side Chain Variation : Introduce alkyl or aryl groups on the pyridazine ring to modulate lipophilicity (logP calculations) .
- Biological Testing : Prioritize analogs with >10-fold potency improvements in enzyme assays for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
